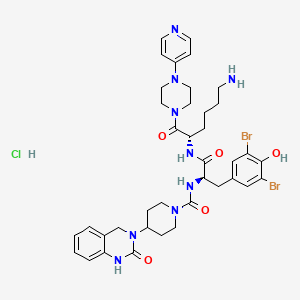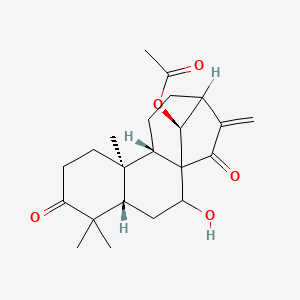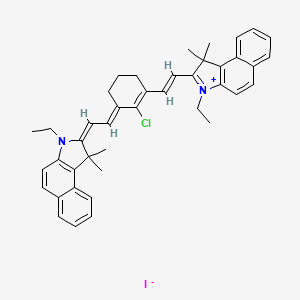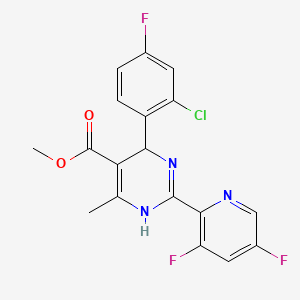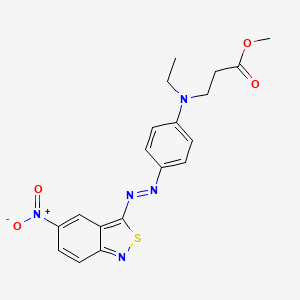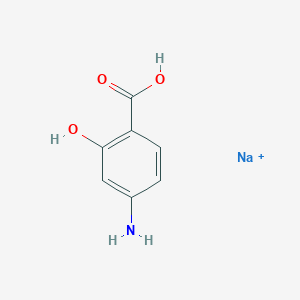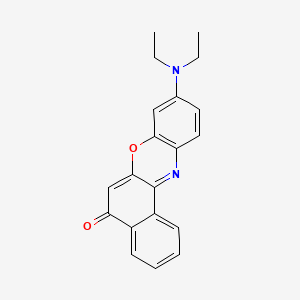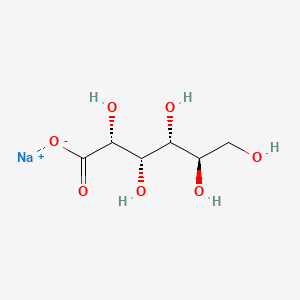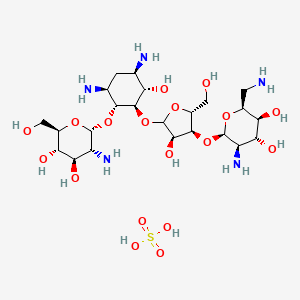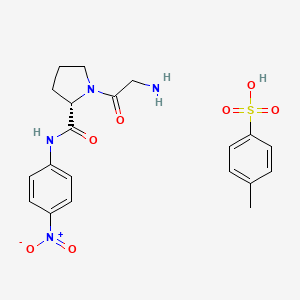![molecular formula C₂₈H₃₃N₅O₄S B1663578 1-(4-(4-(2-(Isopropylsulfonyl)phenylamino)-1H-pyrrolo[2,3-b]pyridin-6-ylamino)-3-methoxyphenyl)piperidin-4-ol CAS No. 1125593-20-5](/img/structure/B1663578.png)
1-(4-(4-(2-(Isopropylsulfonyl)phenylamino)-1H-pyrrolo[2,3-b]pyridin-6-ylamino)-3-methoxyphenyl)piperidin-4-ol
Descripción general
Descripción
1-(4-(4-(2-(Isopropylsulfonyl)phenylamino)-1H-pyrrolo[2,3-b]pyridin-6-ylamino)-3-methoxyphenyl)piperidin-4-ol, commonly known as Compound X, is a novel chemical compound that has gained significant attention in the scientific research community. This compound has shown promising results in various preclinical studies, indicating its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Anticancer Therapy
Specific Scientific Field
Oncology and cancer research.
Summary of the Application
Mps1-IN-1 is a selective inhibitor of monopolar spindle 1 (Mps1) kinase . Mps1 plays a crucial role in the activation of the spindle assembly checkpoint (SAC) , which ensures proper chromosome segregation during cell division. Dysregulation of cell-cycle checkpoints is a hallmark of cancer, and Mps1 inhibitors offer a novel approach to cancer treatment.
Methods of Application
Mps1-IN-1 disrupts the recruitment of Mad2 , a key component of the SAC, leading to premature mitotic exit. This results in massive chromosome missegregation and eventual cell death. The compound selectively inhibits Mps1 kinase activity with an IC50 value of 367 nM . In cellular assays, it abrogates SAC activity induced by nocodazole and induces “mitotic breakthrough,” causing multinuclearity and tumor cell death.
Results and Outcomes
In vitro studies demonstrate that Mps1-IN-1 efficiently inhibits tumor cell proliferation (IC50 in the nanomolar range). In vivo, it achieves moderate efficacy in monotherapy in tumor xenograft models. However, its unique mode of action shines when combined with antimitotic drugs like paclitaxel. Low doses of Mps1 inhibitor weaken paclitaxel-induced mitotic arrest, resulting in improved efficacy over monotherapy in xenograft models, including those with paclitaxel resistance .
Chromosomal Stability and Aneuploidy
Specific Scientific Field
Cell biology and genetics.
Summary of the Application
Mps1-IN-1’s inhibition of Mps1 kinase disrupts proper biorientation of sister chromatids on the mitotic spindle. This leads to massive chromosome missegregation, aneuploidy, and eventual cell death. Understanding these mechanisms contributes to our knowledge of chromosomal stability and aberrations in cancer cells.
Methods of Application
By targeting Mps1, Mps1-IN-1 overrides the SAC and forces cells into division despite DNA damage or unattached/misattached chromosomes. This results in lethal DNA damage or aneuploidy.
Results and Outcomes
Preclinical studies validate the concept of SAC abrogation for cancer therapy. Mps1-IN-1 shows promise in enhancing the efficacy of antimitotic drugs and potentially overcoming resistance .
Combination Therapy Strategies
Specific Scientific Field
Clinical oncology and drug development.
Summary of the Application
Combining Mps1-IN-1 with existing antimitotic cancer drugs offers a synergistic approach to treatment.
Methods of Application
Administer Mps1-IN-1 alongside antimitotic drugs (e.g., paclitaxel) to weaken SAC activity and enhance drug efficacy.
Results and Outcomes
Combination therapy significantly improves efficacy over monotherapy, especially in paclitaxel-resistant models. Mps1-IN-1 remains well-tolerated without adding toxicity to paclitaxel .
Propiedades
IUPAC Name |
1-[3-methoxy-4-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O4S/c1-18(2)38(35,36)26-7-5-4-6-23(26)30-24-17-27(32-28-21(24)10-13-29-28)31-22-9-8-19(16-25(22)37-3)33-14-11-20(34)12-15-33/h4-10,13,16-18,20,34H,11-12,14-15H2,1-3H3,(H3,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJMRSQTDLRCRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=CC(=NC3=C2C=CN3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649015 | |
| Record name | 1-[3-Methoxy-4-({4-[2-(propane-2-sulfonyl)anilino]-1H-pyrrolo[2,3-b]pyridin-6-yl}amino)phenyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-(2-(Isopropylsulfonyl)phenylamino)-1H-pyrrolo[2,3-b]pyridin-6-ylamino)-3-methoxyphenyl)piperidin-4-ol | |
CAS RN |
1125593-20-5 | |
| Record name | 1-[3-Methoxy-4-({4-[2-(propane-2-sulfonyl)anilino]-1H-pyrrolo[2,3-b]pyridin-6-yl}amino)phenyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



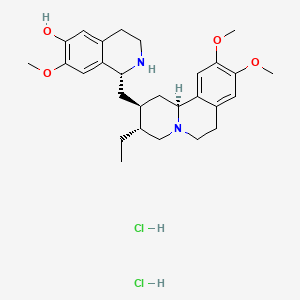
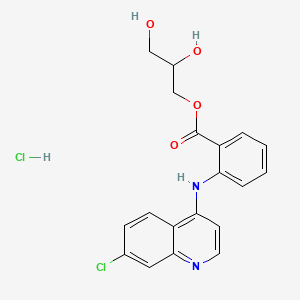
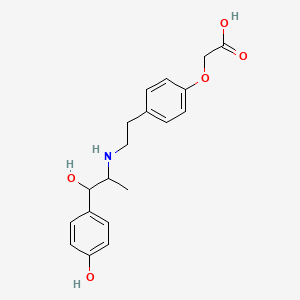
![(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B1663501.png)
